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molecular formula C11H14O2S B2456394 4-[4-(Methylsulfanyl)phenyl]butanoic acid CAS No. 116174-33-5

4-[4-(Methylsulfanyl)phenyl]butanoic acid

Cat. No. B2456394
M. Wt: 210.29
InChI Key: IFWFPNDGJSIBFG-UHFFFAOYSA-N
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Patent
US06872851B1

Procedure details

0.055 mol of the compound obtained in Step B and 100 g of polyphosphoric acid are introduced into a 500 ml round-bottomed flask. The reaction mixture is heated at 60° C. for 3 hours and is then cooled and poured into water. Extraction with ethyl ether is carried out; the organic phase is washed with water, dried over MgSO4 and evaporated under reduced pressure. The residue obtained is purified by chromatography on silica gel. Yellow oil
Quantity
0.055 mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)=[CH:5][CH:4]=1>O>[CH3:1][S:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:9][CH2:10][CH2:11][C:12]2=[O:14])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.055 mol
Type
reactant
Smiles
CSC1=CC=C(C=C1)CCCC(=O)O
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl ether
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel

Outcomes

Product
Name
Type
Smiles
CSC1=CC=C2CCCC(C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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